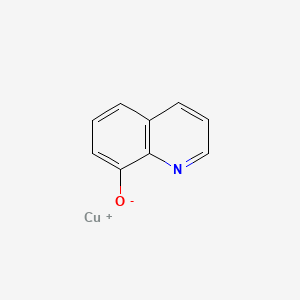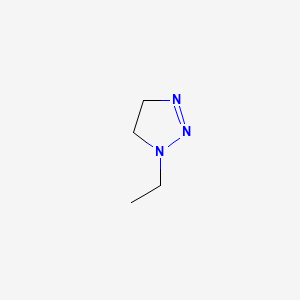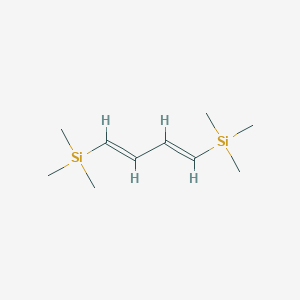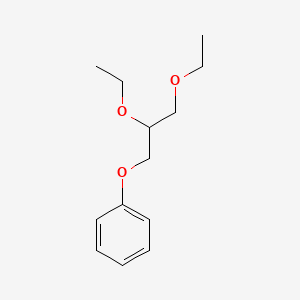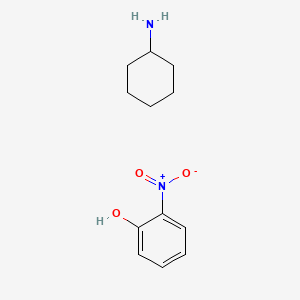
cyclohexanamine;2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine;2-nitrophenol is a compound that combines the structural features of cyclohexanamine and 2-nitrophenolIt is a colorless liquid with a fishy odor and is miscible with water . 2-Nitrophenol, on the other hand, is an aromatic compound with a nitro group attached to the benzene ring, making it a nitrophenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanamine can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . For 2-nitrophenol, it can be prepared by the nitration of phenol using nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of cyclohexanamine typically involves the hydrogenation of aniline at elevated temperatures and pressures using a ruthenium catalyst . The production of 2-nitrophenol on an industrial scale involves the nitration of phenol, followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to cyclohexanone and further to adipic acid. Reduction reactions can convert nitro groups to amino groups, as seen in the reduction of 2-nitrophenol to 2-aminophenol .
Common Reagents and Conditions: Common reagents for the oxidation of cyclohexanamine include potassium permanganate and chromium trioxide. Reduction reactions often use hydrogen gas in the presence of a metal catalyst such as palladium or platinum . Substitution reactions can involve halogenating agents like chlorine or bromine .
Major Products Formed: The major products formed from the reactions of cyclohexanamine include cyclohexanone, adipic acid, and various substituted cyclohexylamines . For 2-nitrophenol, the reduction product is 2-aminophenol, which is an important intermediate in the synthesis of dyes and pharmaceuticals .
Scientific Research Applications
Cyclohexanamine;2-nitrophenol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it can be used to study the effects of nitroaromatic compounds on biological systems . In medicine, derivatives of 2-nitrophenol are used in the synthesis of drugs with antimicrobial and anti-inflammatory properties . In industry, cyclohexanamine is used as a corrosion inhibitor, rubber vulcanizing agent, and in the production of artificial sweeteners .
Mechanism of Action
The mechanism of action of cyclohexanamine;2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. Cyclohexanamine acts as a nucleophile in various chemical reactions, while 2-nitrophenol can undergo redox reactions due to the presence of the nitro group . The pathways involved include oxidative phosphorylation and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cyclohexanamine include other aliphatic amines such as methylamine and ethylamine . For 2-nitrophenol, similar compounds include other nitrophenol derivatives like 4-nitrophenol and 3-nitrophenol .
Uniqueness: Cyclohexanamine;2-nitrophenol is unique due to the combination of aliphatic amine and nitrophenol functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it useful in diverse applications .
Properties
CAS No. |
20517-65-1 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
cyclohexanamine;2-nitrophenol |
InChI |
InChI=1S/C6H5NO3.C6H13N/c8-6-4-2-1-3-5(6)7(9)10;7-6-4-2-1-3-5-6/h1-4,8H;6H,1-5,7H2 |
InChI Key |
FLTNGRNJSRPQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



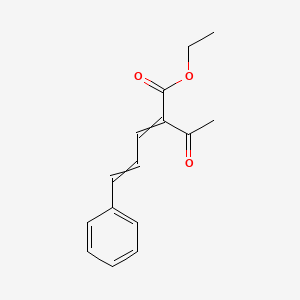

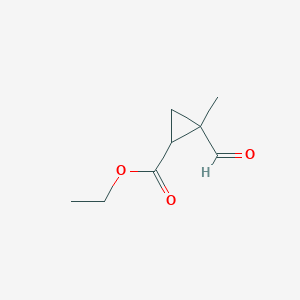

![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
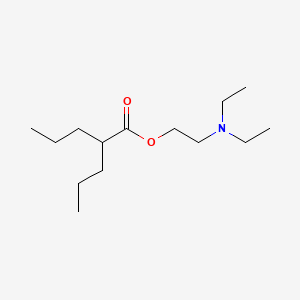
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
